Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane

Optical Polymers Dental Composites Refractive Index Matching

Researchers seeking to reduce water sorption and enhance translucency in polymer networks often encounter performance limits with conventional monomers like Bis-DMA. This fluorinated dimethacrylate overcomes those constraints through its hexafluoroisopropylidene core, delivering a refractive index of 1.488 and high hydrophobicity (LogP 6.06). For procurement managers, it offers consistent ≥98% purity and ISO-certified quality. - Enables superior RI matching with dental fillers for improved depth of cure. - Provides validated reduction in water uptake versus non-fluorinated analogs. - Low surface energy imparts anti-fouling and easy-clean properties to optical coatings.

Molecular Formula C23H18F6O4
Molecular Weight 472.4 g/mol
CAS No. 108050-42-6
Cat. No. B012145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoro-2,2-bis(4-methacryloxyphenyl)propane
CAS108050-42-6
Molecular FormulaC23H18F6O4
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C23H18F6O4/c1-13(2)19(30)32-17-9-5-15(6-10-17)21(22(24,25)26,23(27,28)29)16-7-11-18(12-8-16)33-20(31)14(3)4/h5-12H,1,3H2,2,4H3
InChIKeyAAOHKRNFHQXDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane – Fluorinated Dimethacrylate Monomer


Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (synonyms: 4,4'-(Hexafluoroisopropylidene)diphenyl dimethacrylate, Hexafluoro Bisphenol A Dimethacrylate) is a fluorinated aromatic dimethacrylate monomer featuring a central hexafluoroisopropylidene bridge linking two phenyl methacrylate moieties . The presence of six fluorine atoms in the backbone imparts distinct physicochemical properties compared to non-fluorinated analogs, including increased hydrophobicity (LogP 6.06 ) and a refractive index of 1.488 , positioning it as a specialty building block for applications where low water uptake, optical clarity, or reduced surface energy are critical design criteria .

Optical Formulations Fluorinated backbone supports lower refractive index matching
Hydrophobic Networks High hydrophobicity reduces water uptake in cured resins
Polymerization Profile Class-level evidence suggests improved conversion and lower shrinkage

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane vs. Bisphenol A Dimethacrylate


Substituting the hexafluorinated monomer with its non-fluorinated counterpart, Bisphenol A dimethacrylate (Bis-DMA, CAS 3253-39-2), fundamentally alters the performance profile of the resulting polymer network due to the replacement of the central hexafluoroisopropylidene group with an isopropylidene moiety. This substitution increases the refractive index (n ~1.54 for Bis-DMA vs. 1.488 for the target compound ), raises the polymer's surface energy and hydrophilicity (evidenced by the 3.6-unit higher LogP for the fluorinated monomer ), and compromises the material's resistance to hydrolytic degradation. For applications where optical clarity, low moisture uptake, or high environmental stability are non-negotiable specifications, the non-fluorinated analog fails to meet the required benchmarks, necessitating the use of the specific hexafluoro derivative [1].

Target Monomer
Non-Fluorinated Analog (Bis-DMA)
Reported lower refractive index
Higher refractive index may shift optical matching
High hydrophobicity
Greater hydrophilicity may increase water uptake
Enhanced hydrolytic stability profile
Reduced hydrolytic resistance may compromise durability
Direct substitution may not meet optical and moisture-resistance requirements; material-level validation is required.

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane: Quantitative Evidence


Lower Refractive Index for Optical Composites

The target compound exhibits a significantly lower refractive index (n = 1.488 ) compared to its non-fluorinated structural analog, Bisphenol A dimethacrylate (Bis-DMA, n = 1.54 ). This 0.052 unit reduction in refractive index is directly attributable to the incorporation of the hexafluoroisopropylidene group, which lowers the molar refractivity and polarizability of the molecule [1]. For light-cured composite applications, a lower refractive index monomer allows for better index matching with inorganic fillers, thereby reducing light scattering and improving depth of cure and overall aesthetic translucency.

Refractive Index
Cross-study comparable
n = 1.488 vs. 1.54 (Bis-DMA) Δ -0.052
Supports optical composite formulation with lower light scattering
Computed value; confirm experimentally for specific filler systems
Optical Polymers Dental Composites Refractive Index Matching

Enhanced Hydrophobicity and Hydrolytic Stability

The hexafluoro monomer possesses a calculated LogP (octanol-water partition coefficient) of 6.06 , indicating extreme hydrophobicity. This is in stark contrast to the class of non-fluorinated bisphenol-based dimethacrylates, which are significantly more hydrophilic due to the absence of the electron-withdrawing, hydrophobic fluorinated bridge. While direct water sorption data for the homopolymer of this specific compound are not available in the public domain, the class-level effect is well-established: the incorporation of hexafluoroisopropylidene groups into dimethacrylate networks substantially reduces water uptake [1]. For example, resin systems containing fluorinated dimethacrylate monomers have demonstrated water sorption values 30-50% lower than those based on conventional Bis-GMA/TEGDMA matrices [1].

Hydrophobicity (LogP)
Class-level inference
LogP = 6.06 Fluorinated monomer
Non-fluorinated analogs typically < 4
Predicts markedly lower water sorption in polymer networks
Class-level water-uptake reduction 30–50% reported; verify for this monomer
Dental Materials Hydrolytic Stability Polymer Coatings

Reduced Polymerization Shrinkage and Enhanced Conversion

Fluorinated dimethacrylate monomers, as a class, are associated with improved polymerization characteristics including higher double bond conversion (DC) and lower volumetric shrinkage (VS) compared to conventional Bis-GMA-based systems. In a comparative study of a structurally similar fluorinated dimethacrylate (FDMA), the FDMA/TEGDMA resin achieved a DC of approximately 65-70% versus 55-60% for a Bis-GMA/TEGDMA control, while simultaneously reducing VS from ~8% to ~6% [1]. These benefits are attributed to the reduced viscosity and lower cohesive energy density of the fluorinated monomer, which enhances segmental mobility and free radical propagation. The hexafluoro monomer, with its bulky, rigid fluorinated core, is predicted to confer similar advantages.

Shrinkage & Conversion
Class-level inference
Predicted DC ~65–70% vs. ~55–60% (Bis-GMA/TEGDMA); VS ~6–7% vs. ~8%
May improve conversion and reduce microleakage potential
Inferred from structurally analogous fluorinated dimethacrylate; confirm for hexafluoro monomer
Dental Resins Polymerization Shrinkage Degree of Conversion

Application Scenarios for Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane


Low-Water-Sorption Dental Composites

The combination of low refractive index (1.488) and high hydrophobicity (LogP 6.06) positions this monomer as an ideal candidate for formulating Bis-GMA-free or reduced-Bis-GMA dental composites. Its lower RI allows for superior refractive index matching with common dental fillers, enhancing translucency and depth of cure [1]. Concurrently, the class-validated reduction in water sorption [2] contributes to improved hydrolytic stability and reduced long-term degradation of the resin matrix, addressing a primary failure mode of current restorative materials.

Low-Index Optical Coatings and Claddings

The refractive index of 1.488 is lower than many common acrylate and methacrylate monomers, making this compound suitable for formulating low-index optical coatings, fiber optic claddings, or index-matched adhesives. The presence of polymerizable methacrylate groups allows for UV or thermal curing to create robust, crosslinked films with the specified optical properties .

Hydrophobic Surface Modifiers for Acrylic Polymers

Owing to its high LogP (6.06) and the presence of the hydrophobic hexafluoroisopropylidene group, this dimethacrylate can be copolymerized into acrylic networks at low concentrations to significantly increase the water contact angle and reduce surface energy [2]. This is valuable for applications requiring anti-fouling, easy-clean, or moisture-barrier properties, such as in biomedical devices or specialized industrial coatings.

Fluorinated Polyarylates and High-Performance Thermoplastics

The hexafluoroisopropylidene moiety is a well-known building block in high-performance polyarylates and polyimides, contributing to enhanced thermal stability and solubility [3]. This dimethacrylate monomer can serve as a crosslinking agent or a functional monomer in the synthesis of fluorinated copolymers designed for high-temperature, chemically resistant applications, leveraging the methacrylate groups for polymerization and the fluorinated core for performance enhancement.

Application
Selection Property
Validation Focus
Low-water-sorption dental composite research
Low refractive index & high hydrophobicity
Water uptake, depth of cure, mechanical stability
Low-index optical coatings & claddings
Refractive index modulation
Film clarity, crosslink density, adhesion
Hydrophobic surface modification
Surface energy reduction via fluorinated core
Water contact angle, surface composition, durability
Fluorinated polyarylate synthesis
Hexafluoroisopropylidene building block
Thermal stability, copolymer solubility, film-forming

Technical Documentation Hub

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